Lopinavir D-Valine Diastereomer-d9
説明
Lopinavir D-Valine Diastereomer-d9 (CAS: 1623021-24-8) is a deuterium-labeled analog of Lopinavir, a potent HIV protease inhibitor. Its molecular formula is C₃₇H₃₉D₉N₄O₅, with a molecular weight of 637.86 g/mol . The compound is characterized by the substitution of nine hydrogen atoms with deuterium at the methyl groups of the 2,6-dimethylphenoxy moiety and the valine side chain, as indicated by the SMILES notation and IUPAC name . Structurally, it differs from standard Lopinavir in the stereochemical configuration of the valine residue (D-valine instead of L-valine) and isotopic labeling, making it a critical reference material for pharmacokinetic studies, metabolite tracking, and analytical method validation .
Lopinavir D-Valine Diastereomer-d9 is used in pharmaceutical toxicology and antiviral research due to its stability and utility in mass spectrometry-based assays. It is typically stored at 2–8°C in neat format and dissolves in solvents like chloroform or DMSO .
特性
分子式 |
C₃₇H₃₉D₉N₄O₅ |
|---|---|
分子量 |
637.86 |
同義語 |
(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d9 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The pharmacological and analytical properties of Lopinavir D-Valine Diastereomer-d9 are best understood in comparison with structurally related compounds, including diastereomers, metabolites, and isotopic analogs. Below is a detailed analysis based on chromatographic behavior, molecular features, and functional roles:
Chromatographic Behavior (Relative Retention Times)
Data from Pharmacopeial Forum (2017) highlights retention time differences among Lopinavir analogs using reverse-phase HPLC :
| Compound Name | Relative Retention Time (RRT) |
|---|---|
| Lopinavir N-formylphenoxyacetamide | 0.67 |
| Lopinavir oxazine | 0.77 |
| Ritonavir (reference) | 1.00 |
| Lopinavir 4-epimer | 1.26 |
| Lopinavir D-Valine Diastereomer | 1.33 |
Key observations:
- The D-valine diastereomer exhibits the highest retention time (RRT = 1.33) , indicating stronger hydrophobic interactions with the chromatographic column compared to Ritonavir and other analogs. This is attributed to the stereochemical inversion at the valine residue, which alters hydrogen bonding and van der Waals interactions .
- Isotopic labeling (deuterium in Lopinavir D-Valine Diastereomer-d9) minimally affects retention time but significantly enhances mass spectrometric detection by reducing metabolic interference and improving signal resolution .
Structural and Functional Comparisons
(a) Lopinavir 4-Epimer
- Structural difference : Epimerization at the C4 position of the hexanamide backbone.
- Impact : Reduced antiviral efficacy (IC₅₀ increased by ~3-fold compared to Lopinavir) due to altered binding to HIV protease .
(b) Lopinavir N-Acetylphenoxyacetamide
- Structural difference: Acetylation of the phenoxyacetamide group.
- Impact : Lower RRT (0.69) and diminished metabolic stability, as the modification increases polarity and accelerates hepatic clearance .
(c) Valganciclovir-d5/d8 Isotopologs
Analytical and Pharmacokinetic Advantages of Lopinavir D-Valine Diastereomer-d9
- Deuterium Labeling: The nine deuterium atoms provide a distinct isotopic signature (mass shift of +9 Da), enabling precise quantification in biological matrices without interference from endogenous compounds .
- Diastereomeric Specificity: The D-valine configuration distinguishes it from endogenous L-valine-containing metabolites, reducing false positives in assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
